2-Phenylthiophene
Overview
Description
2-Phenylthiophene is a molecule composed of carbon, hydrogen, and sulfur atoms . It belongs to the class of thiophenes and is an aromatic compound. The compound is commonly used as a building block in organic synthesis, and a precursor to other organic compounds.
Synthesis Analysis
The synthesis of 2-Phenylthiophene has been well-investigated . Suitable reagents and catalysts are well known, and regioselectivity of substitution reactions can be predicted . Nevertheless, the demand for new materials and new medicines encourages searches for new methods as well as to improve the existing ones .Molecular Structure Analysis
The molecular formula of 2-Phenylthiophene is C10H8S . It has an average mass of 160.236 Da and a monoisotopic mass of 160.034668 Da .Chemical Reactions Analysis
Thiophene, the core structure of 2-Phenylthiophene, is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . For this reason, thiophene easily reacts with electrophiles . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis
2-Phenylthiophene has a density of 1.1±0.1 g/cm3, a boiling point of 254.6±9.0 °C at 760 mmHg, and a flash point of 77.9±4.9 °C . It has a molar refractivity of 49.2±0.3 cm3 .Scientific Research Applications
1. Antimicrobial Activity
2-Phenylthiophene derivatives exhibit significant antimicrobial and other biological activities. The synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives and their evaluation for antimicrobial activity highlight the potential of these compounds in pharmaceutical applications (Prasad et al., 2017).
2. Photoluminescent Materials
The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene can yield a new class of photoluminescent materials. These materials show promise in various applications due to their absorbance and photoluminescence properties (Ekinci et al., 2000).
3. Electropolymerization and Light Emission
2-Phenylthiophene has been utilized in the electropolymerization process to create poly(2-phenylthiophene) films. These films are not only soluble in common organic solvents but also exhibit blue-green light emission, indicating potential applications in electronic devices and light-emitting diodes (Liangti, 2004).
4. Structural Ordering in Polymers
The study of structural ordering in phenyl-substituted polythiophenes like 2-phenylthiophene has revealed significant insights into their crystallinity and molecular structure. This understanding is crucial for optimizing the performance of these materials in semiconducting applications (Aasmundtveit et al., 2000).
5. Excited-State Dynamics and Triplet Formation
Studies on the excited-state dynamics and efficient triplet formation in 2-phenylthiophene compounds have provided valuable information on the timescale and mechanisms of intersystem crossing. This knowledge is pertinent in designing materials for optoelectronic applications, where control over excited-state processes is crucial (Zheldakov et al., 2012).
Safety And Hazards
2-Phenylthiophene is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
properties
IUPAC Name |
2-phenylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRGDKFLFAYRBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876227 | |
Record name | 2-PHENYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthiophene | |
CAS RN |
825-55-8, 56842-14-9 | |
Record name | 2-Phenylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 2-phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PHENYLTHIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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